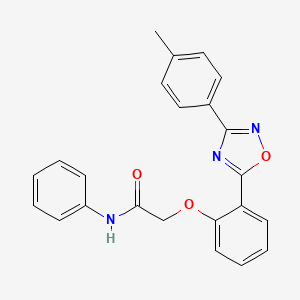
N-phenyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PTOPA and is classified as an oxadiazole derivative. PTOPA has shown promising results in various scientific studies, and its potential applications in research are still being explored.
Mecanismo De Acción
PTOPA's mechanism of action involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function, as acetylcholine is involved in various cognitive processes, including memory and learning.
Biochemical and Physiological Effects:
PTOPA has been shown to have various biochemical and physiological effects, including an increase in acetylcholine levels in the brain, improved cognitive function, and neuroprotective effects. PTOPA has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTOPA in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various biological processes. However, one limitation of using PTOPA in lab experiments is its potential toxicity, which can be harmful to cells and tissues.
Direcciones Futuras
There are several future directions for research involving PTOPA. One potential direction is the development of PTOPA-based drugs for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is the exploration of PTOPA's potential anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of PTOPA and its effects on the brain and other biological systems.
Métodos De Síntesis
The synthesis of PTOPA involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid in the presence of a base. The resulting product is then treated with anhydrous hydrogen chloride to obtain PTOPA. The synthesis of PTOPA is a relatively straightforward process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PTOPA has been extensively studied in various scientific research fields, including biochemistry, pharmacology, and neuroscience. PTOPA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propiedades
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-17(14-12-16)22-25-23(29-26-22)19-9-5-6-10-20(19)28-15-21(27)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFONVWIFPSLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




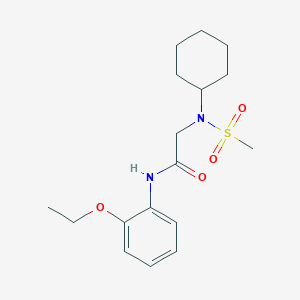

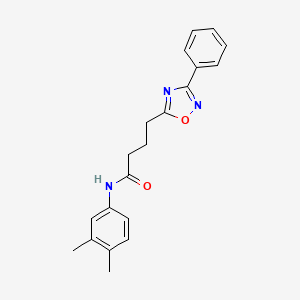
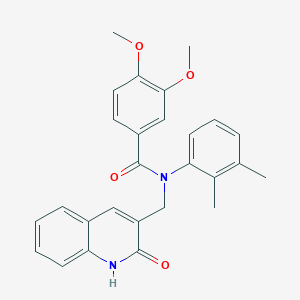
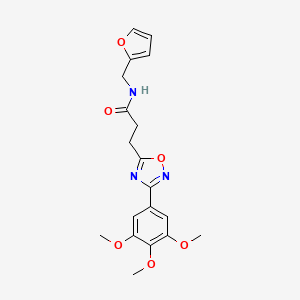


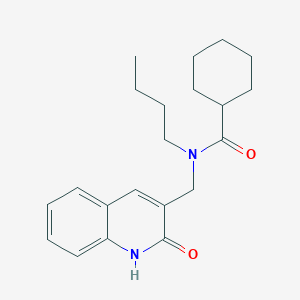
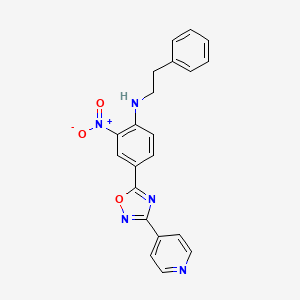

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)